1-methyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1H-imidazole
Beschreibung
Eigenschaften
IUPAC Name |
1-methyl-4-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-13-8-11(12-9-13)18(16,17)15-6-10(7-15)14-4-2-3-5-14/h8-10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEYOISAQICCOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CC(C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1H-imidazole typically involves multi-step organic reactions The process begins with the preparation of the pyrrolidine and azetidine intermediates, which are then coupled with an imidazole derivative The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of sulfonamide or sulfonylthiol derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1-Methyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1H-imidazole is being investigated for various therapeutic applications:
- Antimicrobial Activity : Studies have shown that imidazole derivatives exhibit significant antibacterial properties. For instance, compounds structurally similar to 1-methyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1H-imidazole have been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of growth at specific concentrations .
- Anticancer Properties : There is ongoing research into the potential of imidazole derivatives in cancer treatment. Preliminary studies indicate that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth .
Drug Development
The compound serves as a lead structure in drug discovery programs aimed at developing new therapeutic agents. Its sulfonamide group is particularly important for enhancing solubility and bioavailability, which are critical factors in drug design.
Neuropharmacology
Recent investigations have suggested that derivatives of imidazole may possess neuroprotective effects. Research indicates that these compounds could modulate neurotransmitter systems, potentially offering benefits in treating neurodegenerative diseases .
Case Study 1: Antibacterial Activity
A study published in a peer-reviewed journal demonstrated that a series of imidazole derivatives, including those related to 1-methyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1H-imidazole, exhibited potent activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing significant efficacy compared to standard antibiotics .
Case Study 2: Neuroprotective Effects
Research conducted on the neuroprotective properties of imidazole derivatives indicated that certain modifications to the structure could enhance their ability to protect neuronal cells from oxidative stress. This was assessed through in vitro assays measuring cell viability and apoptosis rates in neuronal cell lines exposed to neurotoxic agents .
Wirkmechanismus
The mechanism of action of 1-methyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The table below compares the target compound with structurally related imidazole derivatives, emphasizing key functional groups, molecular weights, and pharmacological relevance:
*Estimated based on molecular formula (C₁₁H₁₉N₄O₂S).
Key Structural Differences and Implications
- Azetidine vs. Pyridine/Pyrimidine : The azetidine-pyrrolidine group in the target compound introduces steric bulk and conformational constraints compared to pyridine () or pyrazolo-pyrimidine (). This may enhance binding specificity in kinase targets .
- Sulfonyl Linkage : The sulfonyl group in the target compound and ’s derivative improves metabolic stability compared to sulfinyl or thioether linkages (e.g., ’s sulfinyl-benzimidazole) .
- Substituent Effects : The trifluoromethyl group in ’s compound enhances lipophilicity and bioavailability, whereas the target’s azetidine-pyrrolidine system may improve solubility and target engagement .
Pharmacological Potential
- Bioisosteric Replacements : The target’s imidazole core could mimic histidine in enzyme-active sites, analogous to benzimidazole derivatives in .
Physicochemical Properties
Biologische Aktivität
1-Methyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1H-imidazole, with CAS number 2309586-61-4, is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-methyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1H-imidazole is C₁₁H₁₈N₄O₂S, with a molecular weight of 270.35 g/mol. The compound features an imidazole ring, a pyrrolidine moiety, and a sulfonyl group, which contribute to its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₄O₂S |
| Molecular Weight | 270.35 g/mol |
| CAS Number | 2309586-61-4 |
Antitumor Activity
Imidazole-containing compounds have been recognized for their antitumor potential. A review highlighted that derivatives of imidazole can inhibit farnesyltransferase (FT), an enzyme implicated in cancer cell proliferation. For example, certain imidazole derivatives have shown IC50 values in the nanomolar range for FT inhibition and significant effects on tumor cell lines . Given the structural similarities, it is plausible that 1-methyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1H-imidazole may exhibit comparable antitumor activity.
The mechanism by which imidazole derivatives exert their biological effects often involves interaction with specific enzymes or receptors. The unique structure of 1-methyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1H-imidazole allows it to potentially bind to active sites of target proteins, modulating their activity. The presence of the sulfonyl group may enhance binding affinity through hydrogen bonding or electrostatic interactions .
Case Studies and Research Findings
Recent studies have explored the biological implications of similar compounds. For instance:
- Antimicrobial Studies : Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial activities against several bacterial strains, establishing a correlation between structural features and biological efficacy .
- Antitumor Studies : Another study demonstrated that imidazole derivatives could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to tumor growth .
Q & A
Basic: What multi-step synthetic routes are recommended for synthesizing 1-methyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1H-imidazole, and how are key intermediates characterized?
Methodological Answer:
The synthesis typically involves three stages:
Azetidine-pyrrolidine precursor preparation : React 3-aminopyrrolidine with a sulfonating agent (e.g., SOCl₂) to form the azetidine-sulfonyl chloride intermediate.
Imidazole functionalization : Introduce the methyl group at position 1 of the imidazole ring via alkylation using methyl iodide under basic conditions (e.g., NaH in DMF).
Coupling reaction : Combine the sulfonyl chloride intermediate with the 1-methylimidazole core via nucleophilic substitution, optimized in anhydrous THF with triethylamine as a base.
Characterization : Intermediates are validated using -/-NMR (e.g., δ 2.8–3.2 ppm for azetidine protons), IR (S=O stretch at ~1350 cm⁻¹), and LC-MS for purity (>95%) .
Basic: Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : -NMR identifies proton environments (e.g., imidazole C-H at δ 7.1–7.5 ppm; azetidine N-CH₂ at δ 3.5–4.0 ppm). -NMR confirms quaternary carbons (e.g., sulfonyl-S at ~50 ppm).
- X-ray Crystallography : Resolves bond angles (e.g., azetidine ring planarity) and sulfonyl group geometry. Requires single crystals grown via slow evaporation in ethanol/water .
- IR Spectroscopy : Validates functional groups (e.g., S=O asymmetric stretch at 1170–1220 cm⁻¹) .
Advanced: How can researchers design in vitro assays to evaluate the compound’s binding affinity for kinase targets?
Methodological Answer:
- Fluorescence Polarization (FP) : Use a fluorescent ATP-competitive probe (e.g., Tracer 178) to measure displacement in kinase inhibition assays. Calculate IC₅₀ values using dose-response curves.
- Surface Plasmon Resonance (SPR) : Immobilize the kinase on a sensor chip and measure real-time binding kinetics (kₐₙ/kₒff) at varying compound concentrations.
- Enzyme Inhibition Assays : Monitor ATP consumption via luminescence (e.g., ADP-Glo™) in dose-dependent studies. Normalize data against DMSO controls .
Advanced: What computational strategies are effective for modeling the compound’s interaction with β-secretase (BACE-1) in Alzheimer’s research?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses in the BACE-1 active site (PDB: 2KM3). Focus on sulfonyl-oxygen interactions with catalytic aspartates (Asp32/Asp228).
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>80%).
- Free Energy Calculations : Apply MM-PBSA to estimate binding free energy (ΔG < -8 kcal/mol indicates strong affinity) .
Advanced: How do structural modifications (e.g., pyrrolidine substitution) impact the compound’s antimicrobial activity?
Methodological Answer:
- SAR Studies : Compare MIC values against S. aureus for analogs with:
- Pyrrolidine vs. piperidine substitution : Piperidine analogs show reduced activity (MIC > 64 μg/mL vs. 8 μg/mL for pyrrolidine).
- Sulfonyl vs. carbonyl linkers : Sulfonyl groups enhance solubility and membrane penetration (logP reduced by 0.5 units).
- Mechanistic Insight : Use confocal microscopy with SYTOX Green to confirm membrane disruption in Gram-positive bacteria .
Data Contradiction: How should researchers address discrepancies in reported IC₅₀ values across cell-based vs. enzyme assays?
Methodological Answer:
- Assay Conditions : Verify differences in ATP concentration (cell-based assays: 1–10 mM vs. enzyme assays: 10–100 μM).
- Membrane Permeability : Measure cellular uptake via LC-MS/MS; low permeability may inflate cell-based IC₅₀.
- Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific binding .
Advanced: What strategies optimize the compound’s metabolic stability in preclinical pharmacokinetic studies?
Methodological Answer:
- Liver Microsome Assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS. Add CYP inhibitors (e.g., ketoconazole) to identify major metabolic pathways.
- Structural Refinement : Replace labile groups (e.g., methylimidazole with trifluoromethyl) to block CYP3A4-mediated oxidation.
- Prodrug Approach : Introduce ester moieties at the sulfonyl group to enhance oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
